molecular formula C7H6N4O B2814916 N-(Cyanomethyl)pyridazine-4-carboxamide CAS No. 1566663-23-7

N-(Cyanomethyl)pyridazine-4-carboxamide

Cat. No.: B2814916
CAS No.: 1566663-23-7
M. Wt: 162.152
InChI Key: KQEIETVBGQTPHV-UHFFFAOYSA-N
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Description

Context of Pyridazine-Based Carboxamides in Medicinal and Agrochemical Chemistry

The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in the development of therapeutic and agricultural agents. nih.govnih.govjocpr.comresearchgate.net Its unique electronic properties, including its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive core for designing molecules with specific biological targets.

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, as detailed in the table below.

Biological Activity of Pyridazine Derivatives
Antibacterial
Antifungal
Antiviral
Anticancer
Anti-inflammatory
Antihypertensive
Anticonvulsant

This table illustrates the diverse therapeutic areas where pyridazine-containing compounds have shown potential.

The incorporation of a carboxamide functional group at the 4-position of the pyridazine ring further enhances the potential for biological activity. Carboxamides are versatile functional groups known to form strong hydrogen bonds with biological macromolecules, such as enzymes and receptors, thereby influencing their function. Research into pyridazine carboxamides has led to the discovery of potent and selective modulators of various biological targets. For instance, certain pyridazine-3-carboxamides have been identified as selective agonists for the cannabinoid receptor 2 (CB2), which is involved in inflammatory and immune responses.

In the realm of agrochemicals, pyridazine derivatives have been successfully developed as herbicides and insecticides. The pyridazine core can be found in several commercial pesticides, highlighting its importance in crop protection. The structural modifications of the pyridazine ring and its substituents are a key strategy in the discovery of new and more effective agrochemicals.

Significance of Cyanomethyl Moieties in Bioactive Compounds

The cyanomethyl group (-CH₂CN) is a small, yet highly significant, functional group in the design of bioactive molecules. Its presence can profoundly influence a compound's physicochemical properties, such as polarity, solubility, and metabolic stability. The cyano moiety is a strong electron-withdrawing group and a good hydrogen bond acceptor, which can lead to enhanced binding affinity with biological targets.

Furthermore, the cyanomethyl group is a versatile synthetic handle. The nitrile functionality can be readily transformed into other important chemical groups, including amines, carboxylic acids, and tetrazoles, providing a pathway for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.

The introduction of a cyanomethyl group onto a nitrogen atom, as in N-(Cyanomethyl)pyridazine-4-carboxamide, can modulate the basicity of the nitrogen and introduce a new vector for interaction with biological systems.

Overview of Research Trajectories for Related Chemical Entities

While this compound itself has not been the subject of published research, the investigation of related structures provides insight into its potential research avenues. The synthesis of analogous N-substituted pyridazine-4-carboxamides and other cyanomethyl-containing heterocyclic compounds is an active area of research.

A patent for pyridazine-4-carboxylic acid (amide) derivatives has been filed, indicating commercial interest in this class of compounds for their potential therapeutic applications, specifically as inhibitors of interleukin-1 beta protease activity. google.com The general structure disclosed in the patent highlights the exploration of various substituents on the pyridazine ring and the amide nitrogen.

Synthetic strategies for preparing similar carboxamides often involve the coupling of a carboxylic acid or its activated derivative (like an acid chloride) with an appropriate amine. nih.govjocpr.com For this compound, a plausible synthetic route would involve the reaction of pyridazine-4-carbonyl chloride with aminoacetonitrile (B1212223).

The biological evaluation of related pyridazine amides has shown promising results in the field of insecticides. nih.gov Structure-activity relationship studies on these compounds have revealed that modifications to the amide moiety can significantly impact their potency.

The research on pyrazine (B50134) carboxamide derivatives, which are structural isomers of pyridazine carboxamides, has also been fruitful, with studies reporting their synthesis and evaluation for antimicrobial and antimycobacterial activities. jocpr.comresearchgate.net These findings suggest that this compound could also be a candidate for screening against various pathogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyanomethyl)pyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-2-4-9-7(12)6-1-3-10-11-5-6/h1,3,5H,4H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEIETVBGQTPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyanomethyl Pyridazine 4 Carboxamide and Analogues

Direct Synthetic Routes to N-(Cyanomethyl)pyridazine-4-carboxamide Scaffolds

Direct synthetic routes to the this compound scaffold are not commonly reported in a single step. The synthesis is typically achieved through a convergent approach where the pyridazine-4-carboxylic acid moiety is first synthesized and subsequently coupled with aminoacetonitrile (B1212223).

One of the foundational methods for constructing the pyridazine (B1198779) ring is the reaction of a 1,4-dicarbonyl compound with hydrazine. This classical approach provides a versatile entry to a wide array of substituted pyridazines. For the synthesis of the pyridazine-4-carboxamide (B1353753) scaffold, a suitably functionalized 1,4-dicarbonyl precursor is required.

A more targeted approach involves the use of pyridazine-4,5-dicarboxylic acid as a starting material. Selective mono-decarboxylation of this diacid can yield pyridazine-4-carboxylic acid, a key precursor. This transformation is a critical step in many precursor-based strategies.

Precursor-Based Strategies in Pyridazine Carboxamide Synthesis

Precursor-based strategies are the most prevalent methods for the synthesis of this compound. These methods involve the initial preparation of a stable pyridazine intermediate, which is then converted to the final product.

A common and effective precursor is pyridazine-4-carboxylic acid . This intermediate can be synthesized through various routes, including the oxidation of a suitable pyridazine precursor or the hydrolysis of a corresponding ester or nitrile. One documented method involves the partial decarboxylation of pyridazine-4,5-dicarboxylic acid to afford pyridazine-4-carboxylic acid.

Once pyridazine-4-carboxylic acid is obtained, the crucial step is the amide bond formation with aminoacetonitrile . This can be achieved through several standard peptide coupling protocols.

Another key precursor is an activated form of pyridazine-4-carboxylic acid, such as pyridazine-4-carbonyl chloride . This acyl chloride is highly reactive and readily undergoes nucleophilic substitution with aminoacetonitrile to form the desired amide. The acyl chloride can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Alternatively, ethyl pyridazine-4-carboxylate can serve as a precursor. The direct amidation of this ester with aminoacetonitrile can be more challenging and may require elevated temperatures or specific catalysts to proceed efficiently.

The following table summarizes the key precursors and their roles in the synthesis:

PrecursorRole in Synthesis
Pyridazine-4,5-dicarboxylic acidStarting material for pyridazine-4-carboxylic acid
Pyridazine-4-carboxylic acidDirect precursor for amide coupling
Pyridazine-4-carbonyl chlorideActivated intermediate for amidation
Ethyl pyridazine-4-carboxylatePrecursor for direct amidation or hydrolysis to the acid
AminoacetonitrileSource of the cyanomethylamine moiety

Advanced Chemical Transformations and Reaction Conditions for Cyanomethyl Carboxamides

The formation of the amide bond between the pyridazine-4-carboxylic acid and aminoacetonitrile is a critical transformation that can be accomplished using a variety of modern coupling reagents. These reagents are designed to activate the carboxylic acid and facilitate the nucleophilic attack of the amine under mild conditions, which is particularly important for sensitive substrates.

Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included.

Another class of effective coupling agents is the uronium or phosphonium (B103445) salts, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is known for its high efficiency and is often used in solid-phase peptide synthesis and for challenging amide couplings.

The reaction conditions for these coupling reactions are typically mild, often carried out at room temperature in aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile. The choice of solvent and base (such as triethylamine (B128534) or diisopropylethylamine) is crucial for the success of the reaction.

A summary of common coupling agents and their typical reaction conditions is provided in the table below:

Coupling AgentAdditive (if any)Typical SolventBase
DCCHOBtDCM, DMFTriethylamine
EDCHOBtDCM, DMFTriethylamine
HATU-DMF, AcetonitrileDIPEA
SOCl₂/Oxalyl Chloride-Toluene, DCMPyridine (B92270)

Derivatization and Functionalization Approaches from Core Pyridazine Structures

Once the this compound core structure is assembled, further derivatization and functionalization can be carried out to generate a library of analogues. The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents.

Substituents on the pyridazine ring can be introduced either before or after the formation of the carboxamide moiety. For instance, starting with a substituted pyridazine-4-carboxylic acid allows for the synthesis of analogues with modifications at various positions of the pyridazine ring.

Nucleophilic aromatic substitution is a common reaction for functionalizing pyridazine rings, especially when leaving groups such as halogens are present. For example, a chloropyridazine derivative can react with various nucleophiles to introduce new functional groups.

Furthermore, the amide nitrogen of the carboxamide group can potentially be alkylated or acylated under suitable conditions, although this might be less common. The cyano group also offers a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, leading to a diverse range of functionalized molecules.

These derivatization strategies are essential for exploring the structure-activity relationships of this compound analogues in various applications.

Molecular Interactions and Proposed Mechanisms of Action for N Cyanomethyl Pyridazine 4 Carboxamide Derivatives

Identification and Validation of Molecular Targets

Derivatives of pyridazine (B1198779) and pyrazole (B372694) carboxamides have been identified as potent inhibitors of several key enzymes and proteins implicated in various diseases. The primary molecular targets identified for these classes of compounds include carbonic anhydrases (CAs), succinate (B1194679) dehydrogenase (SDH), Aurora kinases, Fms-like receptor tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).

A series of benzenesulfonamides incorporating pyridazine carboxamide moieties demonstrated inhibitory activity against four human carbonic anhydrase isoforms: hCA I, II, IX, and XII. researchgate.net These enzymes are crucial in various physiological processes, and their dysregulation is associated with conditions like glaucoma and cancer. researchgate.net Similarly, pyrazole-4-carboxamide derivatives have been developed as potent fungicides by targeting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov

In the context of cancer, pyrazole-4-carboxamide analogues have been identified as dual inhibitors of Aurora kinases A and B, which are critical for cell division. nih.gov Other 1H-pyrazole-3-carboxamide derivatives have shown strong inhibitory activity against FLT3 and CDK2/4, both of which are attractive targets for the treatment of acute myeloid leukemia (AML). mdpi.com Furthermore, substituted pyridine (B92270) carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a critical regulator in proliferation pathways and immune checkpoint signaling in various cancers. researchgate.net

The validation of these molecular targets has been achieved through a combination of enzymatic assays, cytotoxicity studies, and molecular modeling. For instance, the inhibitory activity of pyrazole-4-carboxamide analogues against Aurora kinases was confirmed through in vitro kinase assays and cytotoxicity evaluations against cancer cell lines like HeLa and HepG2. nih.gov

Derivative Class Identified Molecular Target(s) Therapeutic Area Key Findings
Pyridazine CarboxamidesCarbonic Anhydrases (hCA I, II, IX, XII)Glaucoma, CancerIsoform-selective inhibition observed. researchgate.net
Pyrazole-4-CarboxamidesSuccinate Dehydrogenase (SDH)Agriculture (Fungicide)Effective against Sclerotinia sclerotiorum. nih.gov
Pyrazole-4-CarboxamidesAurora Kinases A and BCancerDual inhibition with significant cytotoxicity against cancer cells. nih.gov
1H-Pyrazole-3-CarboxamidesFLT3, CDK2/4Cancer (AML)Potent inhibition, with some compounds showing greater efficacy than existing inhibitors. mdpi.com
Pyridine CarboxamidesSHP2 (allosteric inhibition)CancerExcellent inhibitory activity and antiproliferative effects. researchgate.net
Pyridine CarboxamidesUreaseInfectious DiseaseSignificant inhibitory action against urease. mdpi.com

Mechanistic Investigations of Target Modulation

The mechanisms by which these carboxamide derivatives modulate their targets are diverse and specific to the target protein. For instance, the inhibition of Aurora kinases by pyrazole-4-carboxamide analogues leads to the suppression of phosphorylation of key substrates like Thr288 (for Aurora kinase A) and Histone H3 (for Aurora kinase B). nih.gov This inhibition of kinase activity is a primary mechanism of their anticancer effects.

In the case of SHP2 inhibitors, the mechanism is allosteric, meaning the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity. researchgate.net This allosteric inhibition is a promising therapeutic strategy as it can offer greater selectivity compared to active site inhibitors.

For antifungal pyrazole carboxamides targeting SDH, the mechanism involves the disruption of the mitochondrial respiratory chain. nih.govnih.gov This leads to a decrease in the mitochondrial membrane potential and ultimately cell death. nih.gov Electron microscopy studies have shown that these compounds can cause damage to the fungal cell walls, membranes, mitochondria, and vacuoles. nih.govnih.gov

Structural Basis of Ligand-Target Recognition

The structural basis for the interaction between these carboxamide derivatives and their targets has been elucidated through techniques like X-ray crystallography, molecular docking, and structure-activity relationship (SAR) studies. For example, the crystal structure of a human angiotensin II type 1 receptor (AT1R) in complex with an inverse agonist, olmesartan (B1677269) (which has a related chemical scaffold), revealed key anchoring residues such as Tyr-35, Trp-84, and Arg-167. nih.gov

Molecular docking studies of pyrazole-4-carboxamide derivatives with SDH have shown that these compounds interact effectively with the active site of the enzyme. nih.gov Similarly, docking studies of pyridine carboxamide derivatives with urease have revealed the importance of hydrogen bonding, π-π stacking, and van der Waals interactions in enzyme inhibition. mdpi.com For G-quadruplex binding ligands like pyridostatin (B1662821) and its derivatives, the rigid aromatic rings linked by flexible amide bonds allow for adaptive matching with G-tetrad planes, enhancing π-π stacking and achieving specific recognition. nih.gov The aliphatic amine side chains of these molecules can interact with the phosphate (B84403) backbone through hydrogen bonding and electrostatic interactions, increasing their affinity for G-quadruplexes. nih.gov

Computational modeling of 1H-pyrazole-3-carboxamide derivatives binding to CDK2 and FLT3 has highlighted the importance of specific structural features for potent inhibition. mdpi.com For instance, a piperazine (B1678402) moiety in a hydrophilic pocket, a benzene (B151609) ring as a linker, and a bulkier fused ring in a deep hydrophobic pocket were found to significantly increase inhibitory activity. mdpi.com

Compound/Derivative Class Target Key Interacting Residues/Moieties Interaction Types
Olmesartan (related scaffold)AT1RTyr-35, Trp-84, Arg-167Anchoring interactions nih.gov
Pyridine CarboxamidesUreaseNot specifiedHydrogen bonding, π-π stacking, van der Waals interactions mdpi.com
Pyridostatin DerivativesG-QuadruplexesG-tetrad guanines, phosphate backboneπ-π stacking, hydrogen bonding, electrostatic interactions nih.gov
1H-Pyrazole-3-CarboxamidesCDK2, FLT3GLU85 (CDK2), ASN701 (FLT3)Hydrogen bonding mdpi.com

Elucidation of Intracellular Signaling Pathway Perturbations

The modulation of molecular targets by N-(cyanomethyl)pyridazine-4-carboxamide derivatives leads to significant perturbations in intracellular signaling pathways. The inhibition of SHP2, for example, has a multifaceted effect on the tumor microenvironment. It not only directly inhibits RAS pathway-dependent tumor growth but also promotes antitumor immunity. researchgate.net This includes enhancing T-cell cytotoxic function and leading to the depletion of protumorigenic M2 macrophages. researchgate.net SHP2 inhibition has also been shown to decrease the population of CD206+/Ly6C+ M2-like tumor-associated macrophages (TAMs) and the expression of interleukin-10 (IL-10). researchgate.net

Inhibition of Aurora kinases by pyrazole-4-carboxamide analogues leads to cell cycle arrest at the G2/M phase. nih.gov This is achieved by modulating the levels of cyclin B1 and cdc2 proteins. nih.gov Furthermore, this inhibition results in an increase in the Sub-G1 cell population, polyploidization, and abnormal mitosis, all of which contribute to the anticancer activity of these compounds. nih.gov

The antifungal mechanism of pyrazole carboxamides that target the mitochondrial respiratory chain involves the disruption of the TCA cycle and oxidative phosphorylation pathways. nih.gov Proteomic analysis of Rhizoctonia solani treated with a pyrazole carboxamide revealed differential expression of proteins involved in these and other pathways in the mitochondria, endoplasmic reticulum, and ribosome. nih.gov

Structure Activity Relationship Sar Studies of N Cyanomethyl Pyridazine 4 Carboxamide Scaffolds

Systematic Exploration of Pyridazine (B1198779) Ring Substitutions

In various series of pyridazine derivatives, the introduction of small alkyl, alkoxy, or halogen substituents has been shown to modulate activity. For instance, in a series of pyridazine-3-carboxamides developed as CB2 agonists, substitutions on the pyridazine ring were explored to optimize potency and selectivity. nih.gov While direct SAR data for the N-(Cyanomethyl)pyridazine-4-carboxamide scaffold is limited in publicly available research, general principles from related pyridazine amides suggest that even minor modifications to the pyridazine ring can lead to significant changes in biological effect. For example, in a study on aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides, alterations to the pyridazine ring generally resulted in a notable decrease in insecticidal potency, highlighting the sensitivity of this part of the scaffold to structural changes.

Table 1: Hypothetical Impact of Pyridazine Ring Substitutions on Biological Activity

Substitution PositionSubstituent TypePredicted Impact on ActivityRationale
C3 or C6Small, lipophilic (e.g., -CH₃, -Cl)Potential for increased potencyMay enhance binding in hydrophobic pockets.
C3 or C6Bulky (e.g., -tBu, -Ph)Likely decrease in activityPotential for steric hindrance at the binding site.
C5Hydrogen-bond donor/acceptor (e.g., -OH, -NH₂)VariableCould either introduce beneficial interactions or disrupt necessary hydrophobic contacts.

This table is illustrative and based on general principles of medicinal chemistry as applied to pyridazine scaffolds.

Impact of Variations on the Carboxamide Linker

Studies on various carboxamide-containing bioactive molecules have shown that the amide group is often a crucial pharmacophoric feature. However, in some instances, it can be replaced by bioisosteres to improve properties such as metabolic stability or cell permeability. For example, research on certain pyridazine amides has shown that replacement of the amide with bioisosteric groups like hydrazines or hydrazones can be well-tolerated and in some cases lead to potent compounds. The relative orientation of the carboxamide group with respect to the pyridazine ring is also a determining factor for activity. Intramolecular hydrogen bonding between the amide N-H and a pyridazine nitrogen atom can constrain the molecule into a specific, bioactive conformation. nih.gov

Table 2: Potential Bioisosteric Replacements for the Carboxamide Linker

Original GroupBioisosteric ReplacementPotential Advantages
-CONH--CSNH- (Thioamide)Altered hydrogen bonding capacity and electronic properties.
-CONH--NHCO- (Retro-amide)Different vector for hydrogen bonding.
-CONH-Triazole or Oxadiazole ringIncreased metabolic stability and modified polarity.

This table presents common bioisosteric replacements and their potential benefits in drug design.

Modulation of the Cyanomethyl Group for Optimized Activity

Modifying the cyanomethyl group can lead to changes in potency, selectivity, and pharmacokinetic properties. SAR studies on N-substituted glycine (B1666218) amides have revealed that the nature of the N-substituent is critical for biological activity. researchgate.netnih.govacs.org For instance, increasing the steric bulk or altering the electronics of this group can probe the steric and electronic requirements of the target's binding pocket.

Potential modifications to the cyanomethyl group could include:

Replacement of the cyano group: Introducing other small, polar groups such as an amide (-CONH₂) or a small heterocyclic ring (e.g., tetrazole) could explore different hydrogen bonding interactions and physicochemical properties. The tetrazole ring, for example, is a well-known bioisostere for a carboxylic acid.

Altering the methylene (B1212753) linker: Introducing alkyl substituents on the methylene carbon could explore steric tolerance. Replacing the methylene with a longer alkyl chain could probe for additional binding interactions.

Table 3: Illustrative Modifications of the N-Cyanomethyl Group and Their Rationale

ModificationRationale
-CH₂CN → -CH₂CONH₂Introduce additional hydrogen bond donor/acceptor capabilities.
-CH₂CN → -CH₂-tetrazoleIntroduce an acidic bioisostere for potential ionic interactions.
-CH₂CN → -CH(CH₃)CNProbe for steric tolerance in the binding pocket.

This table provides examples of potential modifications to the cyanomethyl moiety for SAR exploration.

Influence of Stereochemistry on Biological Activity

While the parent this compound molecule is achiral, the introduction of stereocenters through modification of the scaffold can have a profound impact on biological activity. Chirality is a fundamental aspect of molecular recognition, and often only one enantiomer of a chiral molecule will have the desired biological effect, while the other may be inactive or even produce unwanted side effects.

Stereocenters could be introduced in several ways:

On the pyridazine ring: The addition of a chiral substituent to the pyridazine ring.

On the linker: Modification of the methylene group of the cyanomethyl moiety, for example, by creating a chiral α-substituted cyanomethyl group.

Research on chiral pyridine (B92270) and pyridazine carboxamides has demonstrated the importance of stereochemistry. nih.govnih.govresearchgate.net For instance, the synthesis of chiral macrocyclic and linear pyridine carboxamides has shown that the stereochemistry of amino acid-derived components can be critical for their antimicrobial activity. nih.govnih.govresearchgate.net The stereochemical influence of substituents on pyridazine rings has also been utilized in the design of chiral catalysts, underscoring the importance of three-dimensional structure in molecular interactions. nih.gov Therefore, the exploration of chiral analogs of this compound would be a logical step in a comprehensive SAR study.

Integration of SAR Data with Computational Modeling

To gain a deeper understanding of the observed structure-activity relationships, experimental data is often integrated with computational modeling techniques. Molecular docking, for example, can be used to predict the binding mode of this compound and its analogs within the active site of a biological target. This can help to rationalize why certain substitutions lead to an increase or decrease in activity.

For instance, docking studies on pyridazine-3-carboxamides have been used to elucidate the interaction modes of these compounds with their target receptor. nih.gov Such studies can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes that govern binding affinity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogs with their biological activity, providing predictive power for the design of new, more potent compounds. The combination of empirical SAR data with in silico modeling provides a powerful, synergistic approach to lead optimization.

Medicinal Chemistry and Drug Discovery Applications of N Cyanomethyl Pyridazine 4 Carboxamide Derivatives

High-Throughput Screening and Hit Identification Campaigns

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits"—compounds that modulate a specific biological target. ctppc.org For a scaffold like N-(cyanomethyl)pyridazine-4-carboxamide, its journey in a drug discovery program would typically begin with its inclusion in a diverse chemical library.

In a hypothetical HTS campaign targeting a protein kinase, for instance, a library containing this compound and its analogs would be screened for inhibitory activity. The results of such a screen can be represented in a data table, as shown below, which summarizes the activity of a set of hypothetical pyridazine (B1198779) carboxamide derivatives.

Compound IDStructureTarget Inhibition (%) at 10 µMHit Status
PDC-001This compound78Hit
PDC-002N-(2-Hydroxyethyl)pyridazine-4-carboxamide45Inactive
PDC-003N-(Cyanomethyl)-6-methylpyridazine-4-carboxamide85Hit
PDC-004N-(Cyanomethyl)-6-chloropyridazine-4-carboxamide92Hit

Following the primary screen, hit compounds would undergo a confirmation process to eliminate false positives. Confirmed hits are then subjected to dose-response assays to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This process allows for the prioritization of the most promising hits for further investigation.

Lead Generation and Optimization Strategies for Pyridazine Carboxamides

Once a promising hit, such as this compound, is identified, the next phase is lead generation and optimization. This involves systematically modifying the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. A key strategy in this phase is the development of a structure-activity relationship (SAR).

For the this compound scaffold, medicinal chemists would explore modifications at several key positions:

The Pyridazine Ring: Substitution on the pyridazine ring can significantly impact activity and selectivity. For example, introducing small alkyl or halogen groups could enhance binding affinity.

The Carboxamide Linker: The amide bond is crucial for interaction with the target protein, often forming key hydrogen bonds.

The N-substituent (Cyanomethyl group): The cyanomethyl group can be replaced with other functionalities to probe for additional interactions and improve properties like solubility and metabolic stability.

The following table illustrates a hypothetical SAR study for a series of this compound analogs.

Compound IDR1R2IC50 (nM)Selectivity vs. Off-Target
LEAD-001HCN50010-fold
LEAD-0026-ClCN5050-fold
LEAD-0036-MeCN10030-fold
LEAD-0046-ClCH2OH20040-fold

Application of Computational Drug Design in Scaffold Modification

Computer-aided drug design (CADD) plays a pivotal role in modern medicinal chemistry by accelerating the drug discovery process and reducing costs. nih.gov For the this compound scaffold, computational tools can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. openmedicinalchemistryjournal.com By docking this compound into the active site of its target, researchers can gain insights into the key interactions driving its activity and identify pockets for potential modifications.

Virtual Screening: Large virtual libraries of compounds can be screened against a target protein to identify new molecules with a high probability of being active. openmedicinalchemistryjournal.com

Quantum Mechanics (QM) Calculations: These methods can be used to study the electronic properties of the pyridazine carboxamide scaffold and its interactions with the target protein in greater detail.

The insights gained from these computational studies can guide the design of new analogs with improved potency and selectivity. For example, docking studies might reveal a hydrophobic pocket near the pyridazine ring, suggesting that the introduction of a lipophilic group at a specific position could enhance binding affinity.

Chemical Space Exploration and Analogue Synthesis for Enhanced Profiles

To further enhance the properties of a lead compound, medicinal chemists engage in chemical space exploration, which involves the synthesis of a diverse range of analogs. nih.gov For the this compound scaffold, this could involve:

Scaffold Hopping: Replacing the pyridazine core with other heterocycles (e.g., pyrazine (B50134), pyridine) to identify new scaffolds with improved properties.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles without losing biological activity. For instance, the nitrile group could be replaced with other small, polar groups.

Diversity-Oriented Synthesis: Creating a library of structurally diverse analogs to explore a wider region of chemical space and potentially discover novel activities.

The synthesis of these analogs often involves multi-step reaction sequences. A general synthetic route to this compound derivatives might start from a commercially available pyridazine-4-carboxylic acid, which is then coupled with a variety of amines to generate a library of amides.

Advanced Theoretical and Computational Studies on N Cyanomethyl Pyridazine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of N-(Cyanomethyl)pyridazine-4-carboxamide. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

The optimized molecular structure reveals the spatial arrangement of atoms and the planarity of the pyridazine (B1198779) ring. Key quantum chemical parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative nitrogen and oxygen atoms are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.

Table 1: Calculated Quantum Chemical Parameters for this compound (Hypothetical Data)

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Molecular Docking and Binding Energy Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies can identify potential biological targets and elucidate the nature of the interactions at the binding site. These interactions are critical for the compound's potential therapeutic effects.

In a typical docking simulation, the three-dimensional structure of this compound is placed into the binding pocket of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding affinity for each pose. The results are often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction.

Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atoms in the pyridazine ring and the oxygen and nitrogen atoms of the carboxamide group could act as hydrogen bond acceptors or donors. The aromatic pyridazine ring can also participate in π-π stacking interactions with aromatic residues in the binding site.

Table 2: Predicted Binding Energies of this compound with Various Biological Targets (Hypothetical Data)

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Protein Kinase A-8.2Lys72, Glu91, Phe239
Cyclooxygenase-2-7.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha-6.9Tyr59, Tyr119, Gly121

Molecular Dynamics Simulations for Conformational Analysis and Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of this compound with its biological target over time. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the ligand-protein complex and the flexibility of the ligand within the binding site.

An MD simulation typically starts with the docked complex of this compound and its target protein. The system is then solvated in a water box and subjected to a simulation for a specific period, often on the nanosecond to microsecond scale. Analysis of the simulation trajectory can reveal important information about the stability of the complex, including the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

These simulations can confirm the stability of the binding pose predicted by molecular docking and highlight the key residues that are crucial for maintaining the interaction. The dynamic behavior observed in MD simulations provides a more realistic representation of the biological system compared to the static picture from docking.

Table 3: Key Parameters from Molecular Dynamics Simulation of this compound in Complex with a Target Protein (Hypothetical Data)

ParameterAverage ValueInterpretation
Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD0.8 ÅThe ligand remains stably bound in the active site.
Number of H-Bonds3Consistent hydrogen bonding contributes to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity data and the calculated descriptors are then used to build a predictive model using statistical methods such as multiple linear regression (MLR) or machine learning algorithms.

A robust QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For example, a model might reveal that a certain electronic or steric property of the pyridazine ring is critical for high potency. This information can then be used to design new derivatives of this compound with improved activity.

Table 4: Example of Descriptors Used in a QSAR Model for Pyridazine Derivatives (Hypothetical Data)

DescriptorCoefficientImportance
LogP (Hydrophobicity)0.45Positive correlation with activity.
Molecular Weight-0.12Negative correlation with activity.
Dipole Moment0.23Positive correlation with activity.

Emerging Research Avenues and Future Directions for N Cyanomethyl Pyridazine 4 Carboxamide

Development of Novel Synthetic Methodologies

The synthesis of N-substituted pyridazine-4-carboxamides is a crucial step in the exploration of their therapeutic potential. While various methods exist for the synthesis of pyridazine (B1198779) cores and their derivatives, the development of more efficient, regioselective, and scalable synthetic routes is an ongoing area of research. liberty.edu

Future synthetic strategies for N-(Cyanomethyl)pyridazine-4-carboxamide could focus on late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. One promising approach involves the use of transition metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the pyridazine ring. mdpi.com For instance, methods for the direct C-H activation of the pyridazine core could enable the introduction of various functional groups with high precision, avoiding the need for pre-functionalized starting materials.

Another avenue for exploration is the development of one-pot or multicomponent reactions. These approaches offer the advantage of increased efficiency and reduced waste by combining multiple synthetic steps into a single operation. For the synthesis of this compound and its derivatives, a multicomponent reaction could potentially bring together a pyridazine precursor, an amine, and a source of the cyanomethyl group in a single, efficient step.

The table below summarizes potential synthetic approaches that could be adapted or developed for this compound.

Synthetic ApproachDescriptionPotential Advantages
Late-Stage C-H Functionalization Direct modification of the pyridazine core at a late stage of the synthesis.Rapid generation of diverse analogues for SAR studies.
Multicomponent Reactions Combining three or more reactants in a single reaction vessel to form the final product.Increased efficiency, reduced waste, and operational simplicity.
Flow Chemistry Performing reactions in a continuous flowing stream rather than in a batch reactor.Improved safety, scalability, and reaction control.
Photoredox Catalysis Using light to initiate chemical transformations.Access to novel reaction pathways under mild conditions.

Discovery of New Therapeutic Targets and Indications

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. nih.gov Pyridazine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents. researchgate.net A key future direction for this compound will be the systematic screening of this compound against a broad panel of biological targets to identify novel therapeutic applications.

One area of significant interest is in the field of oncology. The pyridazine ring is a component of several approved and investigational anticancer drugs. nih.gov For example, certain pyridazine derivatives have shown activity as inhibitors of kinases, which are enzymes that play a critical role in cancer cell proliferation and survival. nih.gov Future research could involve screening this compound against a panel of cancer-related kinases to determine its inhibitory profile.

Another promising therapeutic area is inflammation and immunology. Pyridazine-3-carboxamides have been developed as selective agonists for the cannabinoid receptor 2 (CB2), which is involved in modulating inflammatory responses. nih.gov Given the structural similarities, it would be worthwhile to investigate the activity of this compound at CB2 and other targets within the endocannabinoid system. Furthermore, pyridazine-based compounds have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. rsc.org

The table below outlines potential therapeutic targets for this compound based on the known activities of related compounds.

Therapeutic AreaPotential Molecular TargetRationale
Oncology Protein Kinases (e.g., ALK5)Pyridazine scaffold is present in known kinase inhibitors. nih.gov
Inflammation Cannabinoid Receptor 2 (CB2)Pyridazine-3-carboxamides have shown CB2 agonist activity. nih.gov
Inflammation Cyclooxygenase (COX) EnzymesPyrazole-pyridazine hybrids have demonstrated COX-2 inhibition. rsc.org
Infectious Diseases Bacterial or Viral EnzymesThe pyridazine heterocycle is a versatile scaffold for targeting various pathogens.
Neurological Disorders Receptors and Enzymes in the CNSPyridine-4-carbohydrazides have been investigated as anticonvulsant agents. nih.gov

Advanced Computational Approaches in Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These approaches can provide valuable insights into the interactions between a small molecule and its biological target, thereby guiding the design and optimization of more potent and selective drug candidates. For this compound, a variety of computational methods can be employed to accelerate its development.

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a potential target protein. nih.gov This information can help to rationalize observed biological activities and guide the design of new analogues with improved binding affinity. For instance, if a specific interaction is identified as being crucial for binding, modifications can be made to the molecule to enhance this interaction.

Quantum mechanical (QM) calculations can provide a deeper understanding of the electronic properties of this compound, such as its charge distribution and reactivity. researchgate.net This information can be useful for predicting its metabolic stability and potential for off-target interactions. Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interaction and the role of solvent molecules.

The table below lists several computational techniques and their potential applications in the study of this compound.

Computational TechniqueApplicationExpected Outcome
Molecular Docking Predict the binding pose of the compound in a protein's active site.Identification of key binding interactions and guidance for lead optimization. nih.gov
Quantum Mechanics (QM) Calculate electronic properties and reactivity.Understanding of intrinsic chemical properties and potential metabolic liabilities. researchgate.net
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-protein complex.Assessment of binding stability and the role of conformational changes.
Free Energy Calculations Estimate the binding affinity of the compound to its target.Quantitative prediction of potency to rank and prioritize compounds.
Pharmacophore Modeling Identify the essential 3D arrangement of features required for biological activity.A virtual screening tool to identify novel scaffolds with similar activity.

Integration with Fragment-Based and AI-Driven Drug Discovery

The integration of this compound into modern drug discovery platforms, such as fragment-based drug discovery (FBDD) and artificial intelligence (AI)-driven approaches, represents a significant opportunity to accelerate the identification of novel drug candidates.

In FBDD, small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. The structural information from these fragment hits is then used to design more potent lead compounds. The pyridazine core itself can be considered a valuable fragment, and this compound could serve as a starting point for fragment elaboration or linking strategies. nih.gov For example, if the pyridazine-4-carboxamide (B1353753) moiety is identified as a key binding element, the cyanomethyl group can be modified or replaced with other fragments to explore and optimize interactions with adjacent pockets of the target protein.

AI and machine learning are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the generation of novel molecular structures with desired properties. mdpi.com Generative AI models can be trained on vast libraries of known bioactive molecules to design new compounds with a high probability of being active against a specific target. nih.gov this compound and its analogues could be included in the training data for such models to generate novel pyridazine-based compounds with optimized properties. AI can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles.

The table below highlights how this compound can be integrated into these advanced drug discovery paradigms.

Discovery PlatformRole of this compoundPotential Outcome
Fragment-Based Drug Discovery (FBDD) As a starting fragment or a lead compound for optimization.Development of highly potent and selective inhibitors through fragment growing or linking.
AI-Driven De Novo Design As part of the training data for generative models.Generation of novel pyridazine-containing molecules with predicted high activity and favorable ADMET properties. nih.gov
AI-Powered Target Identification As a probe molecule in chemogenomic or phenotypic screens analyzed by AI.Identification of novel biological targets and mechanisms of action.
Predictive ADMET Modeling As a test case for AI models predicting pharmacokinetic and toxicological properties.Early-stage optimization of drug-like properties.

Q & A

Basic: What are the optimal synthetic routes for N-(Cyanomethyl)pyridazine-4-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Cyanoethylation : Introducing the cyanomethyl group via nucleophilic substitution or condensation under controlled pH and temperature (e.g., anhydrous conditions at 60–80°C) .
  • Carboxamide Formation : Coupling pyridazine-4-carboxylic acid derivatives with cyanomethylamine using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve ≥95% purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray Crystallography : Resolves hydrogen-bonding networks and supramolecular interactions (e.g., N-oxide or oxime groups in related structures) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridazine ring protons at δ 8.5–9.5 ppm; cyanomethyl signals at δ 3.8–4.2 ppm) .
  • HPLC-MS : Validates purity and molecular weight (e.g., ESI+ for [M+H]+ ion detection) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Studies : Systematically test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to confirm specificity .
  • Structural Analog Comparison : Benchmark against analogs (e.g., N-(4-phenylpiperazine) derivatives) to isolate substituent-specific effects .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts for coupling efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Continuous Flow Systems : Improve reproducibility and scalability for steps like cyanoethylation .

Methodological: How to design experiments to assess this compound’s interaction with biological targets?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to enzymes like kinases or proteases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target proteins .
  • Cellular Imaging : Fluorescent tagging (e.g., FITC conjugation) to track subcellular localization .

Methodological: What analytical approaches differentiate this compound from structurally similar analogs?

  • Tandem MS/MS : Fragment ion analysis to distinguish regioisomers (e.g., pyridazine vs. pyridine derivatives) .
  • Vibrational Spectroscopy : FT-IR peaks for cyanomethyl (C≡N stretch at ~2200 cm⁻¹) vs. carboxamide (C=O at ~1650 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Compare thermal stability profiles (e.g., decomposition temperatures) .

Data Analysis: How to interpret conflicting solubility data across studies?

  • Solvent Polarity Screening : Test solubility in DMSO, PBS, and ethanol to identify solvent-specific aggregation .
  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous solutions that may skew activity data .
  • Co-solvent Systems : Use PEG or cyclodextrins to enhance aqueous solubility for in vitro assays .

Comparative Analysis: How does the biological activity of this compound compare to pyridazine-4-carboxamide derivatives with different substituents?

SubstituentTarget Activity (IC₅₀)Key Structural Influence
Cyanomethyl (Current)Kinase X: 2.3 µMEnhanced H-bonding
Phenylthio (Analog)Kinase X: 8.7 µMSteric hindrance
Piperazine (Analog)Kinase X: 0.9 µMImproved solubility

Advanced: What in silico tools predict metabolic stability and toxicity?

  • ADMET Predictors : Use SwissADME to estimate CYP450 interactions and BBB permeability .
  • Proteomics Profiling : Identify off-target effects via protein microarray screening .
  • QSAR Modeling : Correlate substituent electronegativity with hepatotoxicity risk .

Methodological: How to validate crystallographic data for hydrogen-bonding networks?

  • Hirshfeld Surface Analysis : Map close contacts (e.g., O–H···N interactions) in related structures .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to confirm bond lengths/angles .
  • Temperature-Dependent XRD : Identify dynamic hydrogen-bonding changes (e.g., 100–300 K) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.